8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimalarial Applications
A study by Karpina et al. (2020) in "Molecules" investigated the antimalarial activity of various [1,2,4]triazolo[4,3-a]pyridines. They found that 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibited good in vitro antimalarial activity, suggesting its potential as a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).
Antifungal and Antibacterial Applications
Suresh, Lavanya, and Rao (2016) in the Arabian Journal of Chemistry synthesized a series of 1,2,4-triazolo[4,3-a]pyridine derivatives and tested their antibacterial and antifungal activities. The results indicated significant biological activity against a variety of microorganisms, highlighting the potential of these compounds in antimicrobial research (Suresh et al., 2016).
Herbicidal Applications
Liu et al. (2015) in Bioorganic & Medicinal Chemistry Letters discussed the herbicidal activities of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives. Some compounds were found to possess high herbicidal activity, offering insights into the development of new herbicides (Liu et al., 2015).
Neurotropic Activities
Paronikyan et al. (2019) in MedChemComm synthesized derivatives of 1,2,4-triazolo[4,3-a]pyridine and evaluated their neurotropic activities. Several compounds showed promising anticonvulsant, anxiolytic, and antidepressant activities, suggesting their potential in treating neurological disorders (Paronikyan et al., 2019).
Antihypertensive Agents
Bayomi et al. (1999) in the Bollettino chimico farmaceutico synthesized 1,2,4-triazolo[1,5-alpha]pyrimidines, some of which showed potential as antihypertensive agents. This study expands the understanding of the pharmacological applications of triazolopyridine derivatives (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It can be inferred from similar compounds that it may interact with its target (potentially a kinase like c-met) and inhibit its function . This inhibition could lead to changes in cellular processes controlled by the target.
Biochemical Pathways
If the compound acts similarly to other c-met kinase inhibitors, it could affect pathways related to cell growth and survival .
Result of Action
If it acts as a c-met kinase inhibitor, it could potentially exhibit anti-tumor activity .
properties
IUPAC Name |
8-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-12-10-9(5-4-8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUNAYNFLMAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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